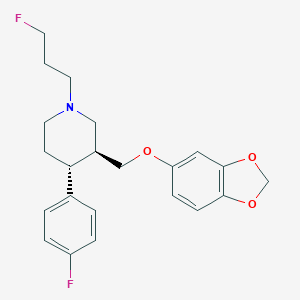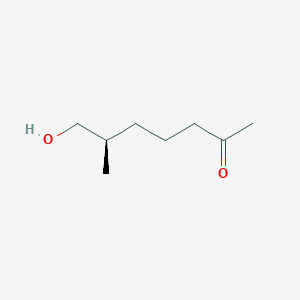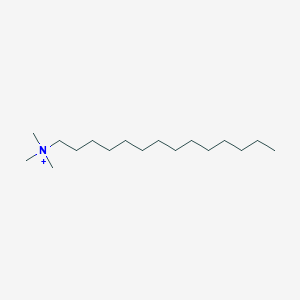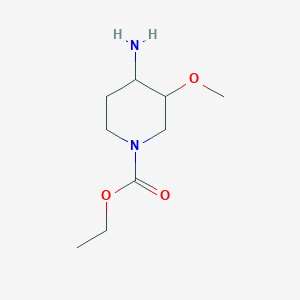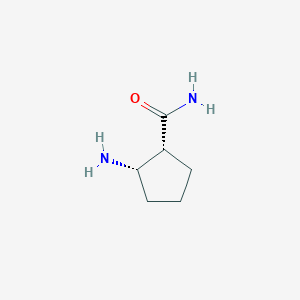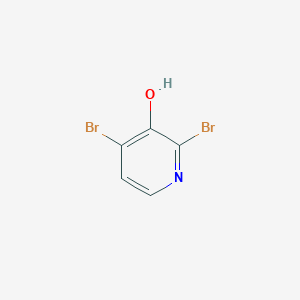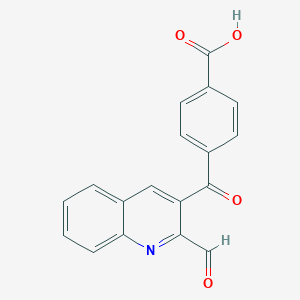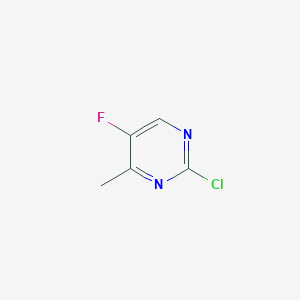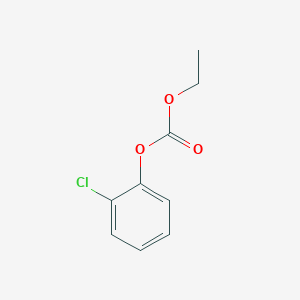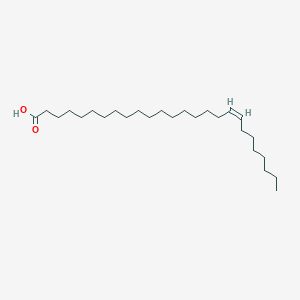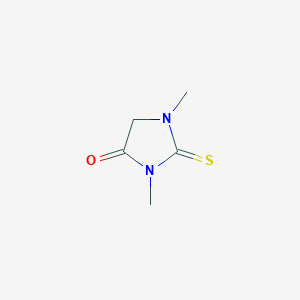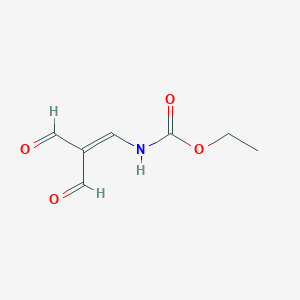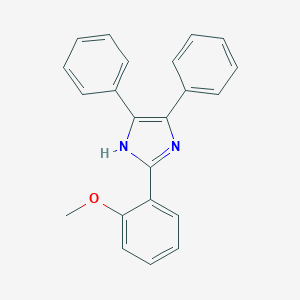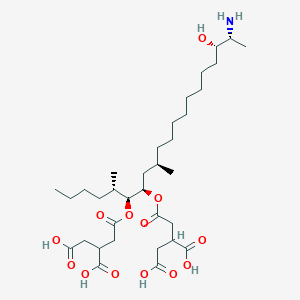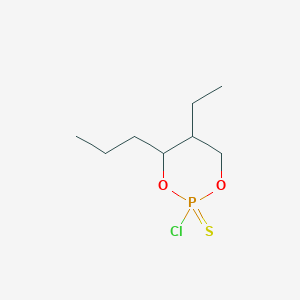
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane, also known as malathion, is an organophosphate insecticide that has been widely used in agriculture and public health programs for several decades. Malathion is a potent pesticide that has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and aphids. However, due to its toxicity and potential for environmental contamination, the use of malathion has become increasingly controversial in recent years.
Mechanism Of Action
Malathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death of the insect. Malathion is highly selective for insect acetylcholinesterase and has relatively low toxicity to mammals.
Biochemical And Physiological Effects
Malathion can have a range of biochemical and physiological effects on both insects and mammals. In insects, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause paralysis, convulsions, and ultimately death. In mammals, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause a range of symptoms including nausea, vomiting, diarrhea, headache, and dizziness. However, the toxicity of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in mammals is relatively low compared to its toxicity in insects.
Advantages And Limitations For Lab Experiments
Malathion has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. Malathion is also highly effective against a wide range of insect pests, which makes it a valuable tool for studying insect physiology and behavior. However, the use of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in laboratory experiments is limited by its toxicity and potential for environmental contamination. Researchers must take care to use 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in a safe and responsible manner to minimize the risk of harm to themselves and the environment.
Future Directions
There are several future directions for research on 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. Another area of research is the study of the impact of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on non-target organisms, such as bees and other pollinators. Finally, there is a need for further research on the long-term effects of exposure to 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on human health and the environment.
Synthesis Methods
Malathion can be synthesized by reacting diethyl phosphorochloridothionate with 2-(mercaptomethyl) propionic acid in the presence of a base. The resulting product is then treated with thionyl chloride and chlorinated to produce 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. The synthesis of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is relatively simple and can be carried out using readily available reagents.
Scientific Research Applications
Malathion has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. Scientific research has shown that 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is highly toxic to a wide range of insect pests and can be used effectively to control their populations. Malathion has also been used in public health programs to control the spread of diseases such as malaria and West Nile virus.
properties
CAS RN |
10140-94-0 |
|---|---|
Product Name |
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane |
Molecular Formula |
C8H16ClO2PS |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
2-chloro-5-ethyl-4-propyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C8H16ClO2PS/c1-3-5-8-7(4-2)6-10-12(9,13)11-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
LIQASYRHUGVBON-UHFFFAOYSA-N |
SMILES |
CCCC1C(COP(=S)(O1)Cl)CC |
Canonical SMILES |
CCCC1C(COP(=S)(O1)Cl)CC |
synonyms |
2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



